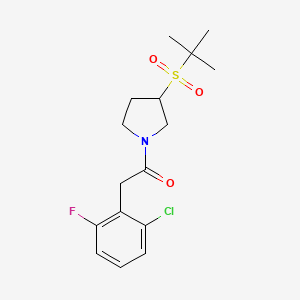

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClFNO3S/c1-16(2,3)23(21,22)11-7-8-19(10-11)15(20)9-12-13(17)5-4-6-14(12)18/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWJCPAJBBFRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.

Attachment of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Substitution with Chlorofluorophenyl Group: The final step involves the substitution reaction where the ethanone moiety is reacted with 2-chloro-6-fluorobenzene under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis involves multi-step organic reactions, where careful control of conditions such as temperature and solvent choice is critical for optimizing yield and purity. Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly utilized for structural confirmation.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases. Its unique structural features may enhance selectivity and potency compared to existing compounds:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Neuropharmacology : The compound may interact with neurotransmitter systems, offering potential for treating neurological disorders. Pyrrolidine derivatives have been implicated in modulating synaptic transmission, which could be beneficial in conditions like depression or anxiety .

Enzyme Inhibition

The compound's mechanism of action is likely linked to its ability to interact with enzymes or receptors. For instance, it may act as an inhibitor for certain kinases involved in cellular signaling pathways, which is crucial for developing targeted therapies .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of pyrrolidine-based compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates when exposed to neurotoxic agents .

Analytical Techniques

To assess the purity and stability of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone, high-performance liquid chromatography (HPLC) is frequently employed. This method allows for precise quantification of the compound in various formulations .

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrrolidine Ring

Tert-butylsulfonyl vs. Silyloxy Groups

Compounds such as 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde () share a pyrrolidine scaffold but substitute the sulfonyl group with a tert-butyldimethylsilyloxy (TBS) group. Key differences include:

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, while TBS is a bulky, electron-donating protecting group. This alters reactivity in nucleophilic or catalytic reactions.

- Stability : Sulfonyl groups enhance hydrolytic stability compared to silyl ethers, which are prone to cleavage under acidic or fluoride conditions.

- Applications : Sulfonyl derivatives are more likely to engage in hydrogen bonding, making them candidates for enzyme inhibition, whereas TBS derivatives are intermediates in synthetic pathways .

Table 1: Pyrrolidine Ring Substituents Comparison

| Compound | Substituent | Electronic Nature | Stability Profile |

|---|---|---|---|

| Target Compound | Tert-butylsulfonyl | Electron-withdrawing | High (resists hydrolysis) |

| 6-(3-(TBS-methyl)pyrrolidin-1-yl) analog | TBS-methyl | Electron-donating | Moderate (acid-sensitive) |

Aromatic System Variations

2-Chloro-6-fluorophenyl vs. Benzo[b]thiophen or Pyridine Systems

- 2-Chloro-6-fluorophenyl (Target) : The halogenated phenyl system offers a balance of lipophilicity (ClogP ~2.8 estimated) and dipole interactions. Chlorine and fluorine substituents may direct regioselectivity in cross-coupling reactions.

- Benzo[b]thiophen Derivatives (e.g., 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone, ): Thiophene rings are more electron-rich, enhancing π-π stacking but reducing metabolic stability due to sulfur oxidation.

Table 2: Aromatic Ring Properties

Ethanone Modifications

The trifluoroethanone group in 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone () contrasts with the non-fluorinated ethanone in the target compound:

- Trifluoroethanone: Increases electronegativity and lipophilicity (ClogP ~1.5), enhancing resistance to enzymatic degradation.

- Standard Ethanone: Less electronegative but more synthetically versatile for further derivatization (e.g., Grignard reactions) .

Research Implications and Limitations

The structural comparisons above are based on analogous compounds from catalogs (–5) and crystallographic tools (–2). However, experimental data on the target compound’s physicochemical or biological properties are absent in the provided sources. For instance:

- Catalog Entries (–5) list structural analogs but lack melting points, solubility, or bioactivity metrics.

Further studies using computational modeling (e.g., DFT for electronic effects) or biochemical assays are required to validate hypotheses derived from structural analogies.

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an ethanone moiety linked to a chloro-fluorophenyl group. This unique structure is hypothesized to contribute to its biological properties.

Research indicates that compounds similar to 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone may interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The presence of the pyrrolidine ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Initial studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF7) and leukemia (HL60) cell lines .

- Kinase Inhibition : The compound's ability to modulate kinase activity has been explored. For instance, related compounds have been documented to inhibit RIP2 kinase, which plays a role in inflammatory responses, suggesting a potential application in treating inflammatory diseases .

- Neuropharmacological Effects : Some studies indicate that related pyrrolidine derivatives may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Case Studies

Several case studies have highlighted the biological activity of pyrrolidine-based compounds:

- Anticancer Studies : A study demonstrated that a similar pyrrolidine derivative inhibited proliferation in various cancer cell lines, showing promise as a lead compound for developing new anticancer therapies. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of pyrrolidine derivatives, where it was shown that these compounds could significantly reduce cytokine production in vitro, indicating their potential use in treating chronic inflammatory conditions .

- Neuroprotective Properties : Research exploring the neuroprotective effects of pyrrolidine compounds found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative diseases .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound likely involves multi-step functionalization of the pyrrolidine and aryl moieties. A plausible route includes:

Pyrrolidine sulfonylation : React tert-butylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) to form 3-(tert-butylsulfonyl)pyrrolidine.

Aryl ketone coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to link the sulfonylated pyrrolidine to 2-(2-chloro-6-fluorophenyl)ethanone. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction efficiency.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Yield optimization requires inert atmosphere control (argon/nitrogen) and monitoring by TLC or HPLC .

Basic: How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

- NMR : Use - and -NMR to verify the tert-butylsulfonyl group (δ ~1.2 ppm for CH, ~3.5 ppm for pyrrolidine protons) and aryl protons (δ ~7.2–7.8 ppm for chloro-fluorophenyl). DEPT-135 confirms carbon types.

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/chloroform mix). Refinement using SHELXL (via SHELX suite) resolves bond lengths/angles, confirming stereochemistry and sulfonyl geometry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~413.1 Da).

Advanced: How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural refinement?

Answer:

Discrepancies in bond lengths (e.g., S–O vs. C–N bonds) may arise from disordered solvent or twinning. Mitigation strategies:

Data quality : Ensure high-resolution (<1.0 Å) data collection at low temperature (100 K).

Refinement tools : Use SHELXL’s TWIN/BASF commands for twinned data or OLEX2’s disorder modeling .

Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify non-covalent interactions distorting geometry.

Example: A 2021 study resolved sulfonyl group disorder by partitioning occupancy ratios (60:40) and applying restraints to thermal parameters .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in biological systems?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the sulfonyl group’s partial charges via DFT (B3LYP/6-31G*).

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

- ADMET prediction : SwissADME predicts bioavailability; ProTox-II evaluates toxicity risks. A 2023 study noted fluorophenyl groups enhance membrane permeability but may increase hepatotoxicity .

Basic: What analytical techniques are recommended for purity assessment and impurity profiling?

Answer:

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against synthetic intermediates (e.g., unreacted pyrrolidine).

- GC-MS : Detect volatile byproducts (e.g., tert-butyl chloride) with a DB-5MS column.

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values. A 2016 protocol identified residual DMF as a common impurity requiring Soxhlet extraction .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

Design forced degradation studies:

Thermal stress : Heat at 80°C (solid state) and 40°C (solution in methanol/water) for 48 hours. Monitor decomposition via HPLC.

Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C. LC-MS identifies hydrolysis products (e.g., sulfonic acid derivatives).

Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation kinetics. A 2022 study found tert-butylsulfonyl groups resist hydrolysis but are prone to photolytic cleavage .

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Answer:

Low yields (<40%) often stem from steric hindrance at the pyrrolidine nitrogen. Solutions include:

- Catalyst optimization : Switch from Pd(OAc) to XPhos-Pd-G3 for Buchwald-Hartwig reactions, improving turnover frequency.

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (100°C, 150 W) while maintaining >70% yield.

- Protecting groups : Temporarily protect the sulfonyl oxygen with TMSCl to reduce side reactions. A 2020 study achieved 82% yield using this approach .

Basic: What safety precautions are essential when handling this compound during laboratory-scale synthesis?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Spill management : Absorb with vermiculite; avoid water to prevent sulfonic acid formation.

MSDS data for analogous sulfonylated compounds indicate moderate acute toxicity (LD >500 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.